molecular formula C16H16N2O3 B2421364 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 941960-52-7

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide

Cat. No. B2421364
CAS RN: 941960-52-7
M. Wt: 284.315
InChI Key: VGGVJGANMRTWIB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring compound with a benzene ring and a pyridine ring), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and quinoline rings, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The furan and quinoline rings are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This can give the compound interesting chemical properties, such as stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The furan ring, for example, is aromatic and may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetamide group could undergo various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .

Scientific Research Applications

Histamine Receptor Research

Research has identified quinazoline-containing compounds, closely related to the structural class of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide, as potent histamine H4 receptor inverse agonists. These compounds demonstrate dual action as histamine H1 and H4 receptor ligands, potentially offering therapeutic benefits for inflammatory conditions. This study emphasizes the scaffold-hopping approach in medicinal chemistry for discovering novel ligands for histamine receptors, indicating the importance of this compound derivatives in developing new therapeutic agents (Smits et al., 2008).

Organic Synthesis and Cyclization

A novel synthetic approach for the furo[3,2-c]quinolin-4(5H)-one heterocycle via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide was developed. This method showcases the potential of compounds structurally related to this compound in the synthesis of complex heterocyclic compounds, offering a pathway for creating bioactive molecules with potential applications in drug discovery and material science (Lindahl et al., 2006).

Antitubercular Activity

The synthesis and evaluation of 2-(quinolin-4-yloxy)acetamides, a structural category encompassing this compound, have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis growth. These compounds were also effective against drug-resistant strains and showed no apparent toxicity to Vero and HaCat cells. This highlights the significant potential of such compounds in the development of new antitubercular agents (Pissinate et al., 2016).

Fluorescent Sensors for Metal Ions

A fluorescent sensor based on the quinoline platform, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), was developed to exhibit high selectivity and sensitivity for detecting Cd(2+) in ethanol. This sensor's ability to distinguish Cd(2+) from Zn(2+) through different sensing mechanisms indicates the versatility of this compound derivatives in creating sensitive tools for environmental monitoring and potentially in biomedical diagnostics (Zhou et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions, especially if their effects are not well known .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVJGANMRTWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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